molecular formula C20H18N2O2 B2665104 2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole CAS No. 637754-47-3

2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole

Cat. No.: B2665104
CAS No.: 637754-47-3
M. Wt: 318.376
InChI Key: BBPWBMDFUSQAJR-UHFFFAOYSA-N
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Description

“2-(Furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole” is a complex organic compound that contains several functional groups. It has a benzimidazole core, which is a type of heterocyclic aromatic organic compound. This core is substituted with a furan ring and a phenoxy group, both of which are also aromatic compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the benzimidazole core, followed by the addition of the furan and phenoxy groups. The exact methods would depend on the specific reactants and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings. These rings would likely be planar, and the compound as a whole might also be relatively flat. The presence of the oxygen atoms in the furan and phenoxy groups could introduce some polarity to the molecule .


Chemical Reactions Analysis

As an aromatic compound, “this compound” would be expected to undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution. The presence of the furan and phenoxy groups could also influence the reactivity of the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polarity of the molecule, and its melting and boiling points would be influenced by the size and shape of the molecule .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many benzimidazole derivatives have biological activity and are used as pharmaceuticals .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, particularly in the field of pharmaceuticals. Further studies could also investigate its physical and chemical properties in more detail .

Properties

IUPAC Name

2-(furan-2-yl)-1-[2-(3-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O2/c1-15-6-4-7-16(14-15)23-13-11-22-18-9-3-2-8-17(18)21-20(22)19-10-5-12-24-19/h2-10,12,14H,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPWBMDFUSQAJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCN2C3=CC=CC=C3N=C2C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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